molecular formula C14H10F3NO B14478731 10-Methyl-2-(trifluoromethyl)-10H-phenoxazine CAS No. 72403-87-3

10-Methyl-2-(trifluoromethyl)-10H-phenoxazine

Cat. No.: B14478731
CAS No.: 72403-87-3
M. Wt: 265.23 g/mol
InChI Key: YSOWGEGWKGLZJY-UHFFFAOYSA-N
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Description

10-Methyl-2-(trifluoromethyl)-10H-phenoxazine is a chemical compound belonging to the phenoxazine family. Phenoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their structure. This particular compound is characterized by the presence of a methyl group at the 10th position and a trifluoromethyl group at the 2nd position on the phenoxazine ring. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Methyl-2-(trifluoromethyl)-10H-phenoxazine typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of polyfluoroarenes with phenothiazine in the presence of a mild base. This reaction proceeds through the substitution of the fluorine atoms by nucleophiles, resulting in the formation of the desired phenoxazine derivative .

Industrial Production Methods: Industrial production of this compound may involve the use of metal catalysts to enhance reaction efficiency and yield. Ruthenium catalysts, for example, have been employed in the synthesis of nitrogen-containing heterocycles, including phenoxazines . These methods are designed to be environmentally friendly and minimize waste byproducts.

Chemical Reactions Analysis

Types of Reactions: 10-Methyl-2-(trifluoromethyl)-10H-phenoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenoxazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

10-Methyl-2-(trifluoromethyl)-10H-phenoxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Methyl-2-(trifluoromethyl)-10H-phenoxazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .

Comparison with Similar Compounds

Uniqueness: 10-Methyl-2-(trifluoromethyl)-10H-phenoxazine stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and industrial chemicals .

Properties

CAS No.

72403-87-3

Molecular Formula

C14H10F3NO

Molecular Weight

265.23 g/mol

IUPAC Name

10-methyl-2-(trifluoromethyl)phenoxazine

InChI

InChI=1S/C14H10F3NO/c1-18-10-4-2-3-5-12(10)19-13-7-6-9(8-11(13)18)14(15,16)17/h2-8H,1H3

InChI Key

YSOWGEGWKGLZJY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2OC3=C1C=C(C=C3)C(F)(F)F

Origin of Product

United States

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